N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
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Overview
Description
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as NM-404, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is not fully understood. However, studies have shown that it acts on the endocannabinoid system by inhibiting the reuptake of the endocannabinoid anandamide. This leads to an increase in anandamide levels, which then activates cannabinoid receptors, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to reduce oxidative stress, which is implicated in the pathogenesis of several diseases. N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in lab experiments is its high potency and specificity. This makes it an ideal tool for studying the endocannabinoid system and its role in pain and inflammation. However, one of the limitations of using N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide and its potential therapeutic applications. Other future directions include investigating the use of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in combination with other drugs to enhance its therapeutic effects and exploring its potential use in the treatment of other diseases such as cancer and epilepsy.
Conclusion:
In conclusion, N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is a compound that has garnered significant attention in scientific research due to its potential therapeutic applications. The synthesis of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the reaction of N-methyl-4-aminobenzenesulfonamide with 4-(4-morpholinyl)benzoyl chloride. N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have potent analgesic and anti-inflammatory effects, making it a potential treatment for neuropathic pain and inflammatory diseases. While there are limitations to using N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in lab experiments, its high potency and specificity make it an ideal tool for studying the endocannabinoid system. There are several future directions for research on N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, including developing more efficient synthesis methods and exploring its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the reaction of N-methyl-4-aminobenzenesulfonamide with 4-(4-morpholinyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization to obtain pure N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide.
Scientific Research Applications
N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most significant applications of N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is in the treatment of neuropathic pain. Studies have shown that N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has a potent analgesic effect and can alleviate pain without causing addiction or tolerance. Additionally, N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14(20(2,17)18)12-5-3-11(4-6-12)13(16)15-7-9-19-10-8-15/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTBRCGWKOPAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CCOCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[4-(morpholine-4-carbonyl)-phenyl]-methanesulfonamide |
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